Diazene, bis(1,1-dimethylethyl)-
Overview
Description
Diazene, bis(1,1-dimethylethyl)- is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound Diazene, bis(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diazene, bis(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diazene, bis(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Azo-tert-butane primarily targets the initiation phase of radical chain reactions . It serves as a photo initiator, producing radicals when excited by photons . The radicals generated by Azo-tert-butane are crucial for initiating various chemical reactions .
Mode of Action
The compound interacts with its targets by undergoing thermal initiation . When heated, it cleaves to generate a pair of radicals . These radicals then participate in various chemical reactions, serving as the starting point for radical chain reactions .
Biochemical Pathways
Azo-tert-butane affects the biochemical pathways involved in radical chain reactions . By generating radicals, it influences the course of these reactions, leading to various downstream effects. For instance, it can facilitate the formation of polymers in polymerization reactions .
Pharmacokinetics
It’s known that the compound has a half-life of one hour at 85°c, allowing it to continuously supply sufficient initiating radicals at moderate temperatures for reactions requiring several hours to reach completion .
Result of Action
The primary result of Azo-tert-butane’s action is the initiation of radical chain reactions . By generating radicals, it enables various chemical reactions to proceed. This can lead to the formation of new compounds, such as polymers in the case of polymerization reactions .
Action Environment
The action of Azo-tert-butane is influenced by environmental factors such as temperature . For instance, the compound undergoes thermal initiation when heated, leading to the generation of radicals . Therefore, the temperature of the reaction environment can significantly impact the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
ditert-butyldiazene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2,3)9-10-8(4,5)6/h1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCPCPKXFGQXGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346589 | |
Record name | Di‐tert‐butyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927-83-3, 15464-01-4 | |
Record name | Diazene, bis(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Di-tert-butyldiazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015464014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di‐tert‐butyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azo-tert-butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DI-TERT-BUTYLDIAZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8ML3TJS95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of azo-tert-butane?
A1: The molecular formula of azo-tert-butane is C8H18N2, and its molecular weight is 142.24 g/mol.
Q2: Is there any spectroscopic data available for azo-tert-butane?
A2: Yes, several studies utilize spectroscopic techniques to characterize azo-tert-butane and its reactions. For instance, X-ray photoelectron spectroscopy (XPS) and Fourier transform infrared (FTIR) spectroscopy were used to study its adsorption on silicon surfaces []. Additionally, researchers employed Helium droplet infrared spectroscopy to analyze the CH stretching region of butyl radicals generated from the pyrolysis of azo-tert-butane [].
Q3: Is azo-tert-butane stable under ambient conditions?
A3: Azo-tert-butane is known to decompose upon heating and exposure to light. Its decomposition generally leads to the formation of nitrogen gas and tert-butyl radicals.
Q4: What about its compatibility with different solvents or materials?
A4: The compatibility of azo-tert-butane with specific solvents or materials depends on the intended application and reaction conditions. It's crucial to consult the relevant literature and perform compatibility tests when necessary. One study found that azo-tert-butane effectively initiates the radical polymerization of isobutylene in weakly coordinating solvents containing LiCB11(CH3)12 [].
Q5: What are the primary applications of azo-tert-butane in scientific research?
A5: Azo-tert-butane is predominantly utilized as a free radical initiator in polymerization reactions [, , , ] and for studying the dynamics of radical reactions [, , , ].
Q6: Can you elaborate on its role as a free radical initiator?
A6: Upon thermal decomposition, azo-tert-butane generates tert-butyl radicals, which can initiate chain reactions in polymerization processes. This property is particularly useful in synthesizing polymers like polyvinylidene fluoride [] and polyisobutylene [, , ].
Q7: How does azo-tert-butane behave in the gas phase?
A7: In gas-phase studies, researchers have investigated the photodissociation dynamics of azo-tert-butane [, , ]. For example, one study explored the photodissociation of the tert-butyl radical produced from azo-tert-butane using photofragment translational spectroscopy at 248 nm [].
Q8: Has azo-tert-butane been studied using computational chemistry methods?
A8: Yes, computational methods like ab initio calculations and RRKM theory have been employed to understand the unimolecular dissociations of azo-tert-butane [, , , ]. For instance, researchers used these methods to examine the competition between different dissociation channels of ionized azo-tert-butane [].
Q9: How does storage affect the efficacy of azo-tert-butane as a cross-linking agent?
A9: Studies indicate that the effectiveness of azo-tert-butane as a cross-linking agent, specifically in immobilizing polysiloxane stationary phases in capillary columns, diminishes over time []. This degradation is accelerated by light exposure, suggesting the involvement of free radical processes.
Q10: Can the degradation of azo-tert-butane be mitigated?
A10: Research suggests that regeneration of aged azo-tert-butane is often achievable through platinum-catalyzed reduction using trichlorosilane []. Additionally, incorporating small amounts of toluene or other radical transfer agents can help moderate the cross-linking process, enhancing reproducibility and performance [].
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